Product packaging for 9-Bromo-10-nitroanthracene(Cat. No.:CAS No. 14789-48-1)

9-Bromo-10-nitroanthracene

Cat. No.: B3047898
CAS No.: 14789-48-1
M. Wt: 302.12 g/mol
InChI Key: GPJVNZGKVVMVHA-UHFFFAOYSA-N
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Description

Overview of Halogenated Nitroanthracenes as Versatile Chemical Entities

Halogenated nitroaromatic compounds are a significant class of molecules in organic chemistry, valued for the dual functionality imparted by the halogen and nitro substituents. The introduction of a halogen atom, such as bromine, into a nitroaromatic structure can potentiate its biological activity or selectivity. nih.gov More broadly in synthetic chemistry, these two groups serve as versatile handles for further molecular elaboration.

The carbon-halogen bond, particularly C-Br, is highly amenable to forming new carbon-carbon or carbon-heteroatom bonds through a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. sciencemadness.org This reactivity makes halogenated anthracenes key intermediates for building more complex polycyclic aromatic hydrocarbons (PAHs). ossila.com For instance, 9-bromoanthracene (B49045) is frequently used as a bulky aryl halide to test new cross-coupling conditions and to synthesize materials for organic light-emitting diodes (OLEDs). sciencemadness.orgossila.com

Simultaneously, the nitro group (-NO₂) is a strong electron-withdrawing group that influences the electronic properties of the anthracene (B1667546) core. It can be readily reduced to an amino group (-NH₂), which can then undergo a wide array of subsequent reactions, including diazotization, acylation, and alkylation. The photochemical reactivity of nitroanthracenes is also a subject of study, as they can undergo transformations to form products like anthraquinones and anthrols upon irradiation. researchgate.netacs.org

Therefore, a halogenated nitroanthracene like 9-bromo-10-nitroanthracene represents a powerful building block. It allows for a programmed, stepwise synthesis strategy where each functional group can be addressed selectively to create complex, asymmetrically substituted anthracene derivatives that would be difficult to access through other methods.

Significance of Anthracene Scaffolds in π-Conjugated Systems Research

Anthracene and its derivatives are fundamental components in the field of materials science, particularly in the research of π-conjugated systems. researchgate.net The defining feature of these systems is a continuous network of overlapping p-orbitals, which leads to delocalized π-electrons and unique electronic and optical properties. The rigid, planar structure of the anthracene scaffold, with its extended π-system across three fused benzene (B151609) rings, makes it an ideal building block for creating larger, well-defined conjugated materials. researchgate.netnih.govresearchgate.net

Large π-conjugated systems based on anthracene are crucial for developing advanced molecular materials. researchgate.net Researchers utilize anthracene units as spacers to ensure effective electronic conjugation across a larger molecular framework, which is a key factor in tuning the optoelectronic properties of the final material. researchgate.netnih.gov This strategy has been successfully employed to create anthracene-fused oligomers that exhibit strong absorption in the near-infrared (NIR) region, a desirable property for various technological applications. researchgate.netnih.gov

The significance of the anthracene scaffold is evident in its wide range of applications:

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives, such as 9,10-diphenylanthracene, are well-known for their high fluorescence quantum efficiency. researchgate.net This property makes them excellent candidates for emissive layers, particularly for generating stable and pure blue light, which has historically been a challenge in OLED technology. researchgate.net

Organic Photovoltaics (OPVs): The ability to absorb light and transport charge makes anthracene-based materials suitable for use in the active layers of solar cells. nih.gov

Molecular Scaffolding: The defined geometry of the anthracene core allows it to be used as a scaffold to hold other conjugated segments in specific spatial arrangements. This approach is used to study fundamental processes like π-π stacking interactions, which are critical to the performance of semiconducting conjugated polymers. gatech.edu

By chemically modifying the anthracene core—for example, by introducing substituents at the 9 and 10 positions—researchers can precisely control the frontier molecular orbital energy levels (HOMO and LUMO), absorption and emission spectra, and solid-state packing of the resulting materials. researchgate.netfrontiersin.org This tunability is essential for designing materials with tailored properties for specific electronic devices.

Current Research Landscape and Future Directions for this compound

The current research landscape places this compound primarily as a valuable synthetic intermediate rather than an end-product with direct applications. Its significance stems from the orthogonal reactivity of its bromo and nitro functional groups, which allows it to be a precursor for a wide range of more complex, specifically substituted anthracene derivatives.

The synthesis of this compound can be achieved through several routes, highlighting its accessibility for research purposes. One common method involves the nitration of 9-bromoanthracene. chemicalbook.com

Table 2: Selected Synthesis of this compound

Starting Material Reagents Yield Reference

The compound's utility is demonstrated in its potential for sequential functionalization. The bromine atom can be replaced via cross-coupling reactions to introduce aryl, alkynyl, or other groups. sciencemadness.orgresearchgate.net Subsequently, the nitro group can be reduced to an amine and functionalized further. This stepwise approach is crucial for creating donor-acceptor molecules, where electron-donating and electron-withdrawing groups are strategically placed on the anthracene core to tune its optoelectronic properties for applications in materials science.

Future Directions:

The future research involving this compound is likely to focus on its exploitation as a foundational building block for novel organic functional materials. Based on the broad applications of other substituted anthracenes, promising research avenues include:

Development of Novel Emitters for OLEDs: By using this compound as a starting point, new generations of asymmetrically substituted anthracene derivatives can be synthesized. For example, a Suzuki coupling at the bromine position followed by reduction of the nitro group and subsequent N-arylation could yield highly fluorescent, bipolar host materials or dopant emitters for high-efficiency OLEDs. ossila.com

Probes and Sensors: The strong fluorescence characteristic of the anthracene core can be modulated by the substituents attached to it. Future work could involve transforming the nitro and bromo groups into specific binding sites for ions or molecules, leading to new chemo- or biosensors where a change in fluorescence signals the presence of the target analyte.

Advanced π-Conjugated Polymers: The compound could serve as a monomer for creating novel polymers. For instance, polymerization through the bromo-substituent (e.g., via Yamamoto or Suzuki polycondensation) would yield a polymer with pendant nitro groups, which could then be post-functionalized to install a variety of side chains, allowing for fine-tuning of the polymer's solubility, morphology, and electronic properties.

In essence, while direct studies on this compound are limited, its role as a versatile precursor is clear. Future research will likely see its increased use in multi-step syntheses to access sophisticated anthracene-based materials with tailored functions for advanced technological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8BrNO2 B3047898 9-Bromo-10-nitroanthracene CAS No. 14789-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-bromo-10-nitroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-13-9-5-1-3-7-11(9)14(16(17)18)12-8-4-2-6-10(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJVNZGKVVMVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515494
Record name 9-Bromo-10-nitroanthracene
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URL https://comptox.epa.gov/dashboard/DTXSID70515494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14789-48-1
Record name 9-Bromo-10-nitroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry for 9 Bromo 10 Nitroanthracene

Preparation of 9-Bromo-10-nitroanthracene from 9-Bromoanthracene (B49045) Precursors

The most common and efficient route to this compound begins with the precursor, 9-Bromoanthracene. This method leverages the directing effect of the bromine atom to selectively introduce a nitro group at the 10-position.

Nitration Reactions via Nitrating Agents

A prevalent method for the nitration of 9-Bromoanthracene involves the use of a nitrating mixture. Traditional methods have employed a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). smolecule.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich anthracene (B1667546) ring.

A more contemporary and high-yielding approach utilizes sodium nitrate (B79036) (NaNO₃) in a mixture of acetic anhydride (B1165640) and trifluoroacetic acid (TFA). chemicalbook.com This system generates the nitronium ion under milder conditions, offering better control over the reaction. The reaction is typically carried out under an inert atmosphere (such as nitrogen) to prevent unwanted side reactions. smolecule.com

Table 1: Comparison of Nitration Methods for 9-Bromoanthracene

Nitrating AgentConditionsYield (%)RegioselectivityReference
HNO₃/H₂SO₄0–5°C, 2 h65–75Moderate smolecule.com
NaNO₃/TFA/Acetic Anhydride25°C, 2.5 h75High chemicalbook.com

This table provides a summary of different nitration methods for 9-bromoanthracene, highlighting the reaction conditions, yields, and regioselectivity.

Investigation of Reaction Selectivity and Optimization Protocols for Enhanced Yield

The regioselectivity of the nitration of 9-Bromoanthracene is a critical aspect of the synthesis. The bromine atom at the 9-position is an ortho-, para-directing deactivator. Due to steric hindrance from the bromine atom at the adjacent peri-positions (1 and 8), the electrophilic attack of the nitronium ion is predominantly directed to the para-position (C-10).

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the reaction temperature, the ratio of reactants, and the reaction time. For instance, in the sodium nitrate/TFA/acetic anhydride method, using a specific stoichiometry of 9-Bromoanthracene (1.0 equiv), sodium nitrate (1.2 equiv), and TFA (3.0 equiv) at 25°C for 2.5 hours has been shown to provide good yields. The use of an inert atmosphere, such as Schlenk line techniques, is also vital to prevent oxidative degradation of the anthracene core and minimize the formation of byproducts like anthraquinone (B42736). smolecule.com Post-reaction workup, including washing with a mild base like 10% sodium hydroxide, is necessary to remove acidic residues. Recrystallization from a suitable solvent, such as glacial acetic acid, is then employed to obtain the final product as orange crystals.

Alternative Synthetic Pathways to this compound

While the nitration of 9-Bromoanthracene is the preferred route, alternative pathways have been explored, though they often present significant challenges.

Bromination of 9-Nitroanthracene (B110200): Challenges in Regioselectivity and Byproduct Formation

An alternative approach involves the bromination of 9-Nitroanthracene. However, this method is generally less favored due to issues with regioselectivity. The nitro group at the 9-position is a strong deactivating group, making the entire anthracene ring less susceptible to electrophilic attack. Furthermore, the nitro group directs incoming electrophiles to the meta-positions (primarily C-2, C-4, C-5, and C-7), leading to a mixture of isomers and making the isolation of the desired this compound difficult. The strong deactivation of the ring also necessitates harsh reaction conditions, which can lead to the formation of undesirable byproducts. smolecule.com

Synthesis of Key Intermediates and Analogues for Comparative Mechanistic Studies

To gain a deeper understanding of the structure-reactivity relationships in the synthesis and properties of this compound, the preparation of key intermediates and structural analogues is essential.

Preparation of Substituted Anthracene Derivatives for Exploring Structure-Reactivity Relationships

The synthesis of a variety of substituted anthracene derivatives allows for systematic studies on how different functional groups influence the electronic properties and reactivity of the anthracene core. sfu.cafrontiersin.orgchemrxiv.orgnih.gov For instance, the preparation of anthracenes with electron-donating or electron-withdrawing groups at various positions can provide insights into the mechanisms of electrophilic substitution reactions like nitration and bromination. frontiersin.orgscirp.org

Recent advancements in synthetic organic chemistry, particularly in transition metal-catalyzed cross-coupling reactions, have provided versatile methods for the synthesis of a wide array of substituted anthracenes. frontiersin.org Techniques such as Suzuki-Miyaura coupling have been employed to introduce aryl groups at specific positions on the anthracene ring. The development of one-pot procedures and novel cyclization reactions has further expanded the toolkit for creating structurally diverse anthracene derivatives. chemrxiv.orgnih.gov These synthetic efforts are crucial for building a comprehensive understanding of the factors that govern the synthesis and properties of complex molecules like this compound.

Advanced Spectroscopic and Structural Elucidation of 9 Bromo 10 Nitroanthracene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. smolecule.com For 9-Bromo-10-nitroanthracene, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, provide a comprehensive picture of its molecular framework.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the aromatic protons. The electron-withdrawing nature of the bromo and nitro substituents significantly influences the chemical shifts of the neighboring protons, causing them to appear in the downfield region of the spectrum. plos.org The proton chemical shifts for the anthracene (B1667546) ring are typically observed in the deshielded area between δ = 7–9 ppm. plos.org

A reported ¹H NMR spectrum shows a doublet at δ 8.55 (J = 8.9 Hz) for the two protons at the 1 and 8 positions, and a doublet at δ 8.03 (J = 8.4 Hz) for the two protons at the 4 and 5 positions. The analysis of ¹H NMR spectra involves considering the number of signals, their chemical shifts, integration (which indicates the number of protons), and splitting patterns, all of which provide crucial information for structure elucidation. libretexts.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.55 d 8.9 H-1, H-8
8.03 d 8.4 H-4, H-5

This table is interactive. Click on the headers to sort the data.

Similarly, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, broadband decoupling is often employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons attached to electron-withdrawing groups appearing at higher chemical shifts (downfield). libretexts.org For anthracene derivatives, the presence of substituents like nitro and bromo groups would cause a downfield shift for the carbons directly attached to them (C-9 and C-10) and also influence the chemical shifts of other carbons in the aromatic rings.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound and its derivatives are characterized by vibrational bands corresponding to the anthracene backbone, as well as the nitro (NO₂) and bromo (C-Br) substituents.

The nitro group, being a strong electron-withdrawing substituent, gives rise to characteristic and intense absorption bands in the IR spectrum. rsc.org The asymmetric stretching vibration of the NO₂ group typically appears in the range of 1500-1600 cm⁻¹, while the symmetric stretching vibration is observed between 1300-1390 cm⁻¹. researchgate.net For instance, in related nitroaromatic compounds, the symmetric and asymmetric stretching of the NO₂ group are major absorption features. researchgate.net

The C-Br stretching vibration is generally found in the lower frequency region of the IR spectrum, typically between 500 and 700 cm⁻¹. The exact position can vary depending on the surrounding molecular structure.

The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the aromatic C=C stretching modes appear in the 1400-1600 cm⁻¹ region. plos.org

A study on related nitroanthracene derivatives reported characteristic C≡C stretching modes in the vibrational spectra ranging from 2001 to 2106 cm⁻¹ for alkynyl derivatives. anu.edu.au

The vibrational spectra can also be sensitive to the molecule's conformation and any intermolecular interactions present in the solid state. americanpharmaceuticalreview.com For example, steric hindrance between the nitro group and adjacent protons can cause the nitro group to be twisted out of the plane of the aromatic ring. researchgate.net This twisting can affect the conjugation of the nitro group with the anthracene system and, consequently, influence the position and intensity of its vibrational bands.

In the solid state, intermolecular interactions such as π-π stacking or halogen bonding can lead to shifts in vibrational frequencies compared to the gas or solution phase. americanpharmaceuticalreview.com The study of these spectral shifts can provide information about the crystal packing and the nature of intermolecular forces.

Characteristic Vibrational Modes Associated with Nitro and Bromo Substituents

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. smolecule.com

For this compound, with a molecular formula of C₁₄H₈BrNO₂, the calculated molecular weight is approximately 302.12 g/mol . In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation pattern provides a fingerprint of the molecule. A characteristic fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da. For this compound, the loss of NO₂ from the molecular ion would result in a fragment ion with an m/z of approximately 256. This fragment corresponds to the 9-bromoanthracenyl cation. Further fragmentation could involve the loss of the bromine atom (mass of 79 or 81 Da, due to the two stable isotopes) or the breakdown of the anthracene ring system. libretexts.org

One source indicates that the base peak in the EI-MS of this compound is at m/z 257.13, corresponding to the loss of NO₂. Another study using electrospray ionization mass spectrometry (ESI-MS) in the negative mode observed only bromide anions, indicating a different ionization and fragmentation mechanism under these conditions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). nih.gov Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound, with the molecular formula C₁₄H₈BrNO₂, HRMS is used to confirm its elemental composition by measuring its exact mass to several decimal places. nih.gov

The technique typically involves ionizing the molecule and analyzing the ion's trajectory in electric and/or magnetic fields. The exact mass obtained is then compared to the theoretical mass calculated from the sum of the exact masses of its constituent isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br, and ⁸¹Br). This comparison allows for the confident confirmation of the molecular formula. rsc.orgacs.org In the analysis of related anthracene derivatives, HRMS has been successfully used to verify the calculated isotopic patterns and exact masses, confirming the successful synthesis and purity of the compounds. mdpi.com

Table 1: Theoretical Exact Mass Calculation for this compound This table presents the calculated theoretical exact masses for the two major isotopic forms of this compound based on its molecular formula C₁₄H₈BrNO₂.

Isotope of Bromine Molecular Formula Theoretical Exact Mass (Da)
⁷⁹Br C₁₄H₈⁷⁹BrNO₂ 300.9793

Electrospray Ionization Mass Spectrometry (ESI-MS) for Studying Anion Radical Reactivity

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov This characteristic makes it exceptionally well-suited for studying the reactivity of transient species, such as anion radicals, generated in solution. nih.govuni-oldenburg.de

In the context of this compound, ESI-MS has been employed to probe its chemical reactivity under specific conditions. A notable study using ESI-MS in the negative ion mode revealed significant insights into the molecule's stability and fragmentation pathways. researchgate.net When this compound (BNA) was analyzed, the resulting mass spectrum was dominated by the signal for bromide anions (Br⁻). researchgate.net

This finding suggests that under the ESI conditions, the molecule readily undergoes a dissociative electron capture process. The initial anion radical [C₁₄H₈BrNO₂]⁻ is unstable and rapidly fragments, cleaving the C-Br bond to release the highly stable bromide anion. This demonstrates the lability of the bromine substituent and highlights the reactivity of the anion radical intermediate, a process that can be directly observed and characterized using ESI-MS. researchgate.netuni-oldenburg.de

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

The process involves irradiating a single, high-quality crystal with a focused X-ray beam and measuring the diffraction pattern produced by the interaction with the electron clouds of the atoms. rigaku.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined. mdpi.com Studies on closely related 9,10-disubstituted anthracenes, such as 9-bromo-10-diphenylphosphanylanthracene, have successfully utilized this technique to establish their molecular structures with high precision. researchgate.net These analyses provide a template for understanding the structural features of this compound.

Crystallographic Analysis of Bond Lengths, Angles, and Torsion Angles

The data obtained from single-crystal X-ray diffraction allows for a detailed quantitative analysis of the molecule's internal geometry. This includes the precise measurement of bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and torsion angles (the dihedral angle between planes defined by four atoms), which together define the molecule's conformation. researchgate.net

In substituted anthracenes, the presence of bulky groups at the 9- and 10-positions often introduces significant steric strain, leading to distortions from the ideal planar geometry of the parent anthracene ring. researchgate.netnih.gov For example, in the structurally analogous 9-bromo-10-diphenylphosphanylanthracene, the anthracene skeleton is noticeably folded to accommodate the substituents. researchgate.net Similar distortions are expected for this compound due to the steric hindrance between the bromo and nitro groups. The analysis would reveal the extent of this folding, the specific lengths of the C-Br and C-N bonds, and the orientation of the nitro group relative to the anthracene plane.

Table 2: Representative Crystallographic Data for a 9,10-Disubstituted Anthracene Derivative The following data for 9-bromo-10-diphenylphosphanylanthracene illustrates the type of geometric parameters obtained from a single-crystal X-ray diffraction study. Similar parameters would be determined for this compound to define its structure. researchgate.net

Parameter Description Value
Bond Length P1–C10 182.9 pm
Br1–C9 199.1 pm
Bond Angle C1a–C9–C8a 118.9°
C4a–C10a–C10 120.3°

| Torsion/Folding Angle | Anthracene Moiety Folding Angle | 177.4° |

Investigation of Crystal Packing Motifs and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. mdpi.com The specific nature of the substituents dramatically influences these interactions.

Conformational Studies in the Crystalline Phase and Comparison to Solution-Phase Data

The conformation of a molecule can differ between its solid (crystalline) and solution phases. In the solid state, the molecule adopts a relatively fixed conformation that allows for optimal packing and maximizes stabilizing intermolecular interactions. researchgate.net This conformation, as determined by X-ray diffraction, represents a low-energy state within the rigid crystal lattice.

In solution, however, the molecule is more dynamic. While the anthracene core remains largely rigid, substituents may have greater rotational freedom. For this compound, the solid-state structure is likely to show a significant, fixed distortion from planarity to minimize steric clash between the peri substituents. researchgate.net In solution, the molecule might exist as an equilibrium of different conformers, although significant deviation from the solid-state structure may be limited by the inherent steric hindrance. Computational methods can be used to model the geometry in the gas or solution phase, and comparing these theoretical structures with the empirical X-ray data provides a comprehensive understanding of the molecule's conformational flexibility. researchgate.net

Computational and Theoretical Chemistry Studies of 9 Bromo 10 Nitroanthracene

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the ground state electronic structure and related properties of 9-bromo-10-nitroanthracene.

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization reveals that the anthracene (B1667546) core is not perfectly planar due to steric hindrance between the bulky bromine atom and the nitro group at the 9- and 10-positions, respectively. The nitro group is twisted out of the plane of the anthracene ring to minimize these steric clashes.

Computational studies have explored the conformational energy landscape of related substituted anthracenes, indicating that different rotational positions of substituent groups can lead to various stable or metastable conformations. For this compound, the primary conformational flexibility lies in the rotation of the nitro group. DFT calculations have been used to determine the energy differences between planar and non-planar conformations, with the non-planar structure being the lower energy, more stable form. liverpool.ac.uk This has been corroborated by X-ray diffraction data for similar compounds. liverpool.ac.uk

Frontier Molecular Orbital (FMO) theory is a key application of DFT in predicting the chemical reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the presence of the electron-withdrawing nitro group and the bromine atom significantly influences the FMOs. DFT calculations show that both the HOMO and LUMO are primarily localized on the anthracene ring system. The electron-withdrawing substituents lower the energy of both the HOMO and LUMO compared to unsubstituted anthracene, making the molecule more electron-deficient. smolecule.com

The energy gap between the HOMO and LUMO is a critical parameter for predicting chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations have been employed to quantify this gap and understand how it is modulated by the substituents. This information is vital for predicting the molecule's behavior in chemical reactions, such as nucleophilic substitutions or cycloadditions.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.50
LUMO-3.25
Gap3.25

Note: The values presented are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. aps.orgnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, theoretical chemical shifts can be obtained. aps.orgnih.gov For this compound, DFT calculations can predict the chemical shifts of the aromatic protons and carbons, taking into account the electronic effects of the bromo and nitro substituents. jksus.org Comparing these predicted shifts with experimental NMR spectra helps confirm the molecular structure and assignment of signals. jksus.org

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies corresponding to the normal modes of vibration of the molecule. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra. The characteristic vibrational modes, such as the symmetric and asymmetric stretching of the nitro group, and vibrations of the anthracene core, can be identified and assigned based on the computational results. This comparison provides a detailed understanding of the molecule's vibrational properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states and their dynamics. benasque.org This is particularly important for understanding the photophysical and photochemical properties of this compound.

TD-DFT calculations are instrumental in simulating and interpreting the UV-Vis absorption and fluorescence spectra of molecules. faccts.de By calculating the vertical excitation energies and oscillator strengths from the ground state to various excited states, the absorption spectrum can be simulated. For this compound, TD-DFT predicts electronic transitions in the UV and visible regions, primarily corresponding to π-π* transitions within the anthracene core. smolecule.com The calculated absorption maxima can be compared with experimental spectra to understand the nature of the electronic transitions. smolecule.com

Similarly, by optimizing the geometry of the first excited state (S₁) and calculating the emission energy, the fluorescence spectrum can be simulated. TD-DFT studies on similar anthracene derivatives have shown that the emission properties are sensitive to the molecular geometry and the nature of the substituents. nih.gov

Interactive Data Table: Simulated Spectroscopic Data

ParameterCalculated ValueExperimental Value
Absorption λmax (nm)~380 nm365, 385 nm smolecule.com
Emission λmax (nm)~420 nmVaries with solvent nih.gov

Note: Calculated values are illustrative and depend on the computational methodology. Experimental values are for comparison.

TD-DFT provides insights into the various de-excitation pathways available to a molecule after it absorbs light. Besides fluorescence (radiative decay), molecules can undergo non-radiative relaxation processes such as internal conversion and intersystem crossing. TD-DFT calculations can help elucidate the mechanisms of these processes.

For nitroaromatic compounds, intersystem crossing from the initially excited singlet state to a triplet state is often a very efficient process. nih.govresearchgate.net TD-DFT can be used to calculate the energies of the relevant singlet and triplet states and identify potential crossing points between their potential energy surfaces. nih.govacs.org Studies on the related compound 9-nitroanthracene (B110200) have shown that ultrafast intersystem crossing to the triplet manifold is a dominant decay channel of the excited singlet state. nih.govacs.org The presence of the heavy bromine atom in this compound is expected to further enhance the rate of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling. Understanding these non-radiative pathways is crucial for applications in areas like photochemistry and materials science. acs.org

Simulation of UV-Vis Absorption and Fluorescence Emission Spectra

Molecular Mechanics and Ab Initio Methods for Comparative Conformational Analysis

The conformational landscape of 9,10-disubstituted anthracenes is a subject of considerable interest, as the steric and electronic interactions between the substituents can lead to non-planar geometries. Molecular mechanics and ab initio methods are instrumental in exploring these conformational possibilities and identifying the most stable arrangements.

Molecular mechanics methods, which employ classical force fields to calculate the potential energy of a molecule as a function of its geometry, offer a computationally efficient way to screen a wide range of conformations. These methods are particularly useful for identifying low-energy conformers that can then be subjected to more rigorous analysis using higher-level quantum mechanical calculations.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, and Density Functional Theory (DFT), solve the electronic Schrödinger equation to provide a more accurate description of the electronic structure and energy of a molecule. These methods are essential for obtaining reliable information about the relative energies of different conformers and the barriers to their interconversion.

For 9,10-disubstituted anthracenes, a key conformational feature is the potential for the anthracene ring system to adopt a non-planar, boat-like conformation to alleviate steric strain between the substituents at the 9 and 10 positions. The degree of this distortion depends on the size and nature of the substituents.

While specific conformational analysis data for this compound is not extensively detailed in publicly available literature, studies on related 9,10-disubstituted anthracenes provide a framework for understanding its likely behavior. For instance, computational studies on 9,10-dihydroanthracene (B76342) and its derivatives have shown that the central ring can exist in both planar and boat-shaped conformations, with the latter often being favored to reduce steric repulsions. researchgate.netosti.gov The introduction of bulky substituents at the 9 and 10 positions is known to have a significant impact on the geometry. mdpi.com

A comparative conformational analysis of this compound would likely involve the following steps:

Initial Geometry Generation: Generation of various possible conformers, including planar and non-planar structures.

Molecular Mechanics Optimization: Use of a suitable force field (e.g., MM2 or MM3) to perform an initial energy minimization of the generated conformers. osti.govnih.gov

Ab Initio/DFT Optimization: Selection of the low-energy conformers from the molecular mechanics step for re-optimization at a higher level of theory (e.g., B3LYP/6-31G*) to obtain more accurate geometries and relative energies. yu.edu.jo

The following table illustrates the type of data that would be generated from such a comparative analysis, using hypothetical values for demonstration purposes, based on trends observed in similar molecules.

Conformer Method Relative Energy (kcal/mol) Dihedral Angle (C1-C9-C10-C8) (°)
PlanarMM35.20.0
Boat-likeMM30.015.8
PlanarB3LYP/6-31G3.80.0
Boat-likeB3LYP/6-31G0.018.2

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a comparative conformational analysis.

The results of such an analysis would likely indicate that a non-planar, boat-like conformation of this compound is energetically favored over a planar conformation due to the steric repulsion between the bromine atom and the nitro group.

Quantum Chemical Insights into Steric and Electronic Effects of Substituents on the Anthracene Core

Quantum chemical calculations are indispensable for elucidating the steric and electronic effects of the bromo and nitro substituents on the anthracene core of this compound. These calculations provide quantitative measures of how the substituents alter the geometry, electron distribution, and reactivity of the molecule.

Steric Effects:

The steric strain introduced by the substituents at the 9 and 10 positions is a dominant factor in determining the molecule's three-dimensional structure. The van der Waals radii of the bromine atom and the atoms of the nitro group are significant, leading to considerable repulsion when they are in close proximity. This steric hindrance is the primary driving force for the deviation from planarity of the anthracene ring system. mdpi.comoregonstate.edu In related 9,10-disubstituted anthracenes, bulky substituents have been shown to cause significant distortion of the anthracene plane. mdpi.com For instance, in 9-nitroanthracene, steric crowding forces the nitro group to be oriented nearly perpendicular to the aromatic ring. oregonstate.edu

Electronic Effects:

Both the bromo and nitro groups are electron-withdrawing, which significantly influences the electronic properties of the anthracene core. The nitro group, in particular, is a strong π-acceptor and inductively withdrawing group. This has several important consequences:

Electron Density Distribution: The electron-withdrawing nature of the substituents leads to a reduction in the electron density of the anthracene π-system, making the ring more electron-deficient. smolecule.com This can be visualized through calculated molecular electrostatic potential (MEP) maps, which would show regions of positive potential (electron deficiency) over the aromatic rings.

Frontier Molecular Orbitals: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are significantly affected. The electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic absorption spectra and reactivity.

Reactivity: The electron-deficient nature of the anthracene core in this compound enhances its susceptibility to nucleophilic attack. Density functional theory (DFT) studies on the nitration of 9-bromoanthracene (B49045) indicate that the charge distribution favors substitution at the C-10 position.

Quantum chemical calculations can provide quantitative data to describe these effects. The following table presents a summary of the types of parameters that can be calculated and their significance, with hypothetical values for illustration.

Parameter Significance Hypothetical Value
HOMO Energy Relates to the ability to donate electrons-6.5 eV
LUMO Energy Relates to the ability to accept electrons-3.0 eV
HOMO-LUMO Gap Influences electronic transitions and stability3.5 eV
Mulliken Charge on Bromine Indicates the partial charge on the bromine atom-0.15 e
Mulliken Charge on Nitrogen (NO2) Indicates the partial charge on the nitrogen atom+0.45 e
Dipole Moment Measures the overall polarity of the molecule4.5 D

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a quantum chemical analysis.

Reactivity Mechanisms and Photochemical Transformations of 9 Bromo 10 Nitroanthracene

Photochemical Reactivity and Pathways of Nitroanthracene Derivatives

The photochemistry of nitroanthracene derivatives, including 9-bromo-10-nitroanthracene, is characterized by complex reaction pathways initiated by the absorption of light. The orientation of the nitro group relative to the aromatic ring plays a crucial role in determining the subsequent photochemical reactions. nih.gov In many nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), steric hindrance forces the nitro group into a perpendicular orientation with respect to the aromatic moiety, which facilitates a nitro-to-nitrite rearrangement upon photoexcitation. nih.gov

Upon absorption of light energy, this compound can undergo a nitro-nitrite isomerization, a key step in its photochemical transformation. wjpmr.com This rearrangement involves the conversion of the nitro group (-NO₂) into a nitrite (B80452) group (-ONO). This nitrite intermediate is often unstable and can subsequently decompose. nih.gov

The decomposition of the nitrite intermediate can proceed through homolytic cleavage of the O-N bond, generating a pair of radicals: an anthryloxy radical and a nitric oxide radical (NO•). smolecule.comacs.org The formation of the anthryloxy radical has been detected in femtosecond-resolved transient absorption experiments. acs.orgnih.gov This radical generation is a pivotal event, leading to the formation of various photoproducts. smolecule.com

Another potential photochemical pathway is the homolytic cleavage of the C-Br bond, which would produce bromine radicals (Br•) and anthracene-nitroxide intermediates. smolecule.com The interplay between these different radical generation pathways contributes to the complex array of photoproducts observed.

The reactive intermediates generated during the photolysis of this compound can undergo further reactions to form stable photoproducts. One significant pathway involves the reaction of the nitric oxide radical (NO•) with the carbon-centered radical on the anthracene (B1667546) ring. nih.gov This can lead to the formation of nitroso ketones. For instance, in related compounds like 9-methyl-10-nitroanthracene, the formation of 9-methyl-9-nitrosoanthracen-10-one has been observed. researchgate.net

A major photoproduct of many 9-nitroanthracene (B110200) derivatives is 9,10-anthraquinone. wjpmr.comnih.gov The formation of anthraquinones is believed to occur through the rearrangement of the nitrite intermediate and subsequent oxidation. wjpmr.comnih.gov In some cases, the nitroso ketone intermediate can also be converted to the corresponding anthraquinone (B42736). nih.gov The presence of a methyl group at the 9-position in a related compound, 12-methyl-7-nitro-BA, has been shown to prevent further oxidation to the quinone, highlighting the influence of substituents on the final product distribution. wjpmr.com

The table below summarizes the key photoproducts and intermediates in the photochemistry of nitroanthracene derivatives.

Intermediate/ProductFormation PathwayReference
Nitrite IntermediatePhotoinduced nitro-nitrite isomerization. wjpmr.com
Anthryloxy RadicalHomolytic cleavage of the O-N bond in the nitrite intermediate. acs.org
Nitric Oxide Radical (NO•)Homolytic cleavage of the O-N bond in the nitrite intermediate. nih.govacs.org
Nitroso KetonesReaction of the NO• radical with a carbon-centered radical on the anthracene ring. nih.govresearchgate.net
9,10-AnthraquinoneRearrangement and oxidation of the nitrite intermediate or conversion from a nitroso ketone. wjpmr.comnih.gov

The photochemical reactivity of this compound is intrinsically linked to its excited state dynamics. Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). However, for many nitroaromatic compounds, there is an ultrafast decay of this initially excited singlet state. acs.orgnih.gov This rapid decay is often due to efficient intersystem crossing (ISC) to the triplet manifold (Tₙ). researchgate.net

This efficient ISC is facilitated by the presence of "receiver" triplet states that are close in energy to the S₁ state. acs.orgnih.gov The bromine atom at the 9-position can further promote ISC through the heavy-atom effect, which enhances spin-orbit coupling. smolecule.com

Femtosecond-resolved experiments on the model compound 9-nitroanthracene have shown that the formation of the relaxed phosphorescent T₁ state occurs in parallel with the nitro-group rearrangement and NO• dissociation. acs.orgnih.gov The spectral evolution is complex, with both processes occurring on similar timescales of up to a few picoseconds. acs.orgnih.gov This highlights the competition between physical deactivation pathways (intersystem crossing and fluorescence) and photochemical reaction channels.

Characterization of Photoproduct Formation (e.g., Nitroso Ketones, Anthraquinones)

Electrochemical Behavior and Electron Transfer Processes

The electrochemical properties of this compound are dominated by the electron-withdrawing nature of the nitro group and the influence of the bromine substituent. These features facilitate electron transfer processes, leading to the formation of radical ions.

This compound can readily accept an electron to form a stable anion radical. The generation of this anion radical can be achieved through electrochemical reduction. The stability of the resulting radical is influenced by the solvent and the presence of any reactants.

Studies on the related compound 9-nitroanthracene have shown that its anion radical can be generated in solvents like dimethylformamide. jdigitaldiagnostics.com The subsequent reactions of these anion radicals can be complex. For example, the reaction of 9-nitroanthracene with sodium cyanide in what is believed to involve the formation of an anion radical, leads to products such as 9-cyano-10-nitroanthracene. sci-hub.se

The redox potentials of substituted anthracenes provide a quantitative measure of their ability to undergo electron transfer. The oxidation potential (E°(D/D⁺)) is a key parameter that reflects the energy required to remove an electron from the molecule.

For a series of meso-substituted anthracenes, a linear relationship has been observed between their first ionization potentials (E₁) determined from gas-phase photoelectron spectroscopy and their standard oxidation potentials (E°ox) measured by cyclic voltammetry. cdnsciencepub.com The presence of electron-withdrawing substituents, such as the nitro group in 9-nitroanthracene, increases the oxidation potential, making the compound more difficult to oxidize. cdnsciencepub.com Conversely, electron-donating groups lower the oxidation potential.

The table below shows the first ionization energies and oxidation potentials for selected anthracene derivatives, illustrating the effect of substitution.

CompoundFirst Ionization Energy (E₁) (eV)Oxidation Potential (E°ox) (V vs. SCE)
9-Nitroanthracene8.011.63
9-Bromoanthracene (B49045)7.631.28
Anthracene7.431.16
9,10-Dibromoanthracene7.721.37
9,10-Dimethylanthracene7.121.05

Data sourced from Masnovi et al. (1984) cdnsciencepub.com

This data clearly demonstrates that the nitro group in 9-nitroanthracene significantly increases both the ionization energy and the oxidation potential compared to unsubstituted anthracene and 9-bromoanthracene. This is consistent with the strong electron-withdrawing character of the nitro group, which stabilizes the neutral molecule and makes electron removal more energetically demanding. The bromine atom also increases the oxidation potential, but to a lesser extent than the nitro group. cdnsciencepub.com

Investigations of Electron Transfer within Electrospray Ionization Conditions

The chemical reactivity of this compound (BNA) under electrospray ionization mass spectrometry (ESI-MS) conditions has been a subject of investigation to understand the ionization mechanisms of electroactive neutral compounds. In the negative mode of ESI-MS, the analysis of BNA revealed the presence of bromide anions exclusively in the mass spectrum. researchgate.net This observation prompted further studies to elucidate the underlying chemical transformations.

To investigate these transformations, a solution of BNA was sprayed under conditions mimicking those of ESI onto a metallic plate, allowing for the collection and subsequent analysis of the residue by Gas Chromatography-Mass Spectrometry (GC/MS). The primary neutral products identified were 9,10-anthraquinone and its monooxime derivative. researchgate.net The formation of these oxidized derivatives from BNA, along with the detection of bromide anions, suggests a mechanism initiated by electron transfer.

The proposed mechanism involves preliminary electron transfers from the metal at the capillary tip to the BNA analyte. This initial step is followed by a series of chemical transformations that lead to the final, more stable products. These reactions are thought to occur within the electroactive capillary tip before the solution is expelled as droplets. researchgate.net This is supported by the fact that the lifetime of the initially formed anion radical is significantly shorter than the time scales involved in the electrospray process, indicating that the chemical changes happen rapidly at the very beginning of the ESI process. researchgate.net The understanding of the electrochemical behavior of BNA in a liquid phase solution provides a basis for accounting for the results observed in its ESI-MS analysis. researchgate.net

This phenomenon is part of a broader area of study concerning single-electron transfer (SET) that can occur during the electrospray process. scielo.br While ESI is often considered a "soft" ionization technique that preserves non-covalent interactions, the potential for electron transfer reactions, especially with electroactive compounds like this compound, is a critical aspect of the ionization mechanism. scielo.br

The generation of reagent anions for techniques like electron-transfer dissociation (ETD) often relies on the gas-phase dissociation of a precursor ion that is efficiently formed by ESI. nih.gov For instance, arenecarboxylic acids can be readily deprotonated in negative ESI mode and then fragmented by collision-induced dissociation (CID) to produce a reactive anion. nih.govnih.gov In a related context, deprotonated anthracene has been shown to induce ETD. nih.gov While anthracene itself does not produce a strong signal in ESI, its derivatives, such as 9-anthracenecarboxylic acid, ionize efficiently to form a deprotonated molecule which can then be used to generate a reactive species for electron transfer. nih.gov

Catalytic Coupling Reactions Employing this compound as a Substrate

Sonogashira Cross-Coupling Reactions for C-C Bond Formation

The Sonogashira reaction is a powerful cross-coupling method in organic synthesis for the formation of carbon-carbon bonds, typically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is widely utilized due to its ability to be conducted under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.orgrsc.org

In the context of anthracene derivatives, the Sonogashira coupling has been applied to 9-bromoanthracene to introduce alkynyl substituents at the 9-position. For example, the reaction of 9-bromoanthracene with ethynyltrimethylsilane has been shown to yield the expected product, 9-(trimethylsilylethynyl)anthracene. researchgate.netx-mol.com However, this reaction can also lead to unexpected products, such as (E)-4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-but-3-en-1-yne and 2-(trimethylsilyl)aceanthrylene, in moderate yields. researchgate.netx-mol.com The formation of these side products is rationalized by a proposed mechanism involving the intermediate bromo(anthracenyl)bis(triphenylphosphine)palladium(II), which can either undergo direct coupling or react further after coordination and migratory insertion of the alkyne. researchgate.netx-mol.com

The efficiency and outcome of the Sonogashira reaction can be influenced by the specific reaction conditions. For instance, the yield of 9-(trimethylsilylethynyl)anthracene from the coupling of 9-bromoanthracene and ethynyltrimethylsilane has been improved to as high as 98% under optimized conditions. researchgate.net

ReactantsCatalyst SystemProduct(s)YieldReference
9-Bromoanthracene, EthynyltrimethylsilanePalladium catalyst, Copper(I) co-catalyst9-(trimethylsilylethynyl)anthraceneModerate to 98% researchgate.netx-mol.com
9-Bromoanthracene, EthynyltrimethylsilanePalladium catalyst, Copper(I) co-catalyst(E)-4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-but-3-en-1-yneModerate researchgate.netx-mol.com
9-Bromoanthracene, EthynyltrimethylsilanePalladium catalyst, Copper(I) co-catalyst2-(trimethylsilyl)aceanthryleneModerate researchgate.netx-mol.com

Exploration of Other Cross-Coupling Methodologies for Functionalization (e.g., Suzuki-Miyaura with related bromoanthracenes)

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis for the formation of C-C bonds, typically coupling an organoboron compound with an organohalide using a palladium catalyst and a base. wikipedia.org This reaction is noted for its broad applicability and has been used in the synthesis of a wide range of compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org

For bromoanthracene derivatives, the Suzuki-Miyaura reaction provides a versatile method for introducing aryl or other organic groups. For instance, 9-bromoanthracene has been successfully coupled with various arylboronic acids. rsc.org A solid-state mechanochemical protocol has been developed for the Suzuki-Miyaura coupling of 9-bromoanthracene with p-methoxyboronic acid, affording the product in high yield (87%) on a multi-gram scale. rsc.orgresearchgate.net This method offers advantages in terms of reduced solvent waste. rsc.org

The reaction conditions, including the choice of catalyst, base, and solvent, play a crucial role in the outcome of the Suzuki-Miyaura coupling. For example, the direct coupling of a cyclopropyl-B(dan) compound with 9-bromoanthracene has been achieved using a Pd(PPh₃)₄ catalyst and t-BuOK as the base in 1,4-dioxane. chemrxiv.org In the context of synthesizing materials for organic light-emitting diodes (OLEDs), a palladacycle-catalyzed triple Suzuki coupling strategy has been employed with 9,10-dibromoanthracene, where electronic and steric effects significantly influence the selective formation of monoarylated products. acs.org

Aryl HalideBoronic Acid/EsterCatalyst SystemProductYieldReference
9-Bromoanthracenep-Methoxyboronic acidPd(OAc)₂/DavePhos (in solid state)9-(4-methoxyphenyl)anthracene87% rsc.orgresearchgate.net
9-BromoanthraceneCyclopropyl-B(dan)Pd(PPh₃)₄, t-BuOK9-Cyclopropylanthracene- chemrxiv.org
9,10-DibromoanthraceneBenzofuran-2-boronic acidPalladacycle IA, K₂CO₃Monoarylated anthracene- acs.org

Diels-Alder Cycloaddition Reactions of 9-Substituted Anthracene Compounds (related to this compound precursors/analogues)

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis. Anthracene and its derivatives are effective dienes in this reaction due to the high electron density of the central ring, particularly at the C9 and C10 positions. researchgate.net The presence of substituents on the anthracene core can significantly influence the reactivity and selectivity of the Diels-Alder reaction. researchgate.netjksus.org

Regioselectivity Studies in Cycloaddition Processes

The regioselectivity of the Diels-Alder reaction between 9-substituted anthracenes and unsymmetrical dienophiles is a key area of investigation. The reaction can potentially lead to two regioisomers, often referred to as ortho and meta adducts. orientjchem.org Studies have shown that the nature of the substituent at the 9-position of the anthracene and the substituents on the dienophile play a critical role in determining the product ratio. jksus.org

For example, in the reaction of 9-substituted anthracenes with electron-releasing substituents with citraconic anhydride (B1165640), the ortho regioisomer is preferentially formed in good yield. thieme-connect.com Similarly, the Diels-Alder reaction of 9-bromoanthracene with various dienophiles under microwave conditions has been studied, revealing that the regioselectivity is highly dependent on the dienophile. jksus.org With acrylonitrile, 2-chloroacrylonitrile, methacryloyl chloride, and acrylic acid, the ortho isomer is the major product. jksus.org However, with 1-cyanovinyl acetate, the meta isomer is favored, and with phenyl vinyl sulfone, only the meta isomer is obtained. jksus.org

9-Substituted AnthraceneDienophileMajor ProductReference
9-substituted anthracenes (electron-releasing)Citraconic anhydrideortho isomer thieme-connect.com
9-BromoanthraceneAcrylonitrileortho isomer jksus.org
9-Bromoanthracene2-Chloroacrylonitrileortho isomer jksus.org
9-BromoanthraceneMethacryloyl chlorideortho isomer jksus.org
9-BromoanthraceneAcrylic acidortho isomer jksus.org
9-Bromoanthracene1-Cyanovinyl acetatemeta isomer jksus.org
9-BromoanthracenePhenyl vinyl sulfonemeta isomer (exclusive) jksus.org

Influence of Steric and Electronic Factors of Substituents on Reactivity and Product Ratios

Both steric and electronic factors of the substituents on the anthracene and the dienophile have a profound impact on the reactivity and regioselectivity of the Diels-Alder reaction. jksus.orgbeilstein-journals.orgjocpr.com Electron-donating groups on the anthracene diene generally increase the reaction rate by raising the energy of the Highest Occupied Molecular Orbital (HOMO). jocpr.com Conversely, electron-withdrawing groups on the dienophile accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.com

In the case of 9-bromoanthracene, the bromine atom is an electron-withdrawing group, which can influence the electronic properties of the diene. When reacting with 2-chloroacrylonitrile, the presence of the chlorine atom, an electron-withdrawing group on the dienophile, enhances the formation of the ortho isomer, suggesting an electronic effect is at play. jksus.org The steric bulk of the substituents can also dictate the regiochemical outcome. For instance, the reaction of 9-bromoanthracene with phenyl vinyl sulfone exclusively yields the meta isomer, which can be attributed to the significant steric hindrance of the phenyl sulfone group, favoring the less sterically crowded transition state leading to the meta product. jksus.org

The interplay of these effects is complex and can be sensitive to the specific combination of diene and dienophile. For example, while electron-releasing substituents on 9-substituted anthracenes favor the ortho adduct with citraconic anhydride, the steric effect is considered the dominating factor in determining the regioselectivity in other systems. researchgate.net

Advanced Materials Science Applications and Functionalization Strategies

Nonlinear Optical (NLO) Materials Development Based on Anthracene (B1667546) Scaffolds

Anthracene and its derivatives are recognized for their significant nonlinear optical (NLO) properties, which stem from their delocalized π-electron systems. plos.orgnih.gov The development of materials with strong NLO responses is crucial for applications in optical switching, data storage, and optical power limiting. plos.orgnih.govacs.org The strategic functionalization of the anthracene scaffold is a key approach to enhancing these properties. nih.gov

The NLO response of a material is quantified by its hyperpolarizabilities, with the second-order (quadratic) response described by the first hyperpolarizability (β) and the third-order (cubic) response by the second hyperpolarizability (γ). acs.org Research has focused on synthesizing and characterizing metal-alkynyl complexes incorporating a 9-nitroanthracenyl-10-alkynyl moiety to probe these properties. rsc.organu.edu.au

In a systematic study, a series of 9-nitroanthracenyl-10-alkynyl complexes featuring different metal centers ([M] = trans-[RuCl(dppe)2], trans-[RuCl(dppm)2], Ru(PPh3)2(η5-C5H5), Ni(PPh3)(η5-C5H5), Au(PPh3)) were synthesized and their NLO properties were evaluated. rsc.org

Quadratic Hyperpolarizability (β): Second-order NLO studies using the hyper-Rayleigh scattering (HRS) technique at 1064 nm revealed a significant increase in the quadratic optical nonlinearity upon the introduction of a metal center to the precursor alkyne. rsc.org The magnitude of β was found to be dependent on the metal, increasing in the order of ligated-gold to -nickel and then to -ruthenium for a given alkynyl ligand. rsc.org For instance, computational studies suggest the significant optical nonlinearities in ruthenium-containing complexes correlate with a low-energy metal-to-ligand charge transfer (MLCT) band. rsc.org

Cubic Hyperpolarizability (γ): Third-order NLO properties were investigated using the Z-scan technique with femtosecond pulses. rsc.organu.edu.au These studies showed an increase in the two-photon absorption cross-section when replacing ligated gold with nickel and subsequently with ruthenium for a fixed alkynyl ligand. rsc.organu.edu.aursc.org The second hyperpolarizability (γ) values for related pyridine-based anthracene chalcones were determined to be on the magnitude of ~10⁻³⁴ esu. acs.orgresearchgate.net

Table 1: NLO Properties of Nitro-Anthracenyl Alkynyl Complexes

Complex TypeKey NLO Property InvestigatedObservation TrendReference
Gold (Au) ComplexesQuadratic (β)Increase in β upon proceeding from phenyl- to naphthalenyl-containing complexes. rsc.orgrsc.org
Ruthenium (Ru) ComplexesQuadratic (β)Highest quadratic optical nonlinearity among the tested metal complexes. rsc.org
Ru, Ni, Au ComplexesCubic (γ) / Two-Photon AbsorptionTwo-photon absorption cross-section increases in the order Au < Ni < Ru. rsc.organu.edu.aursc.org

The relationship between the molecular structure of anthracene derivatives and their NLO response is a critical area of investigation for designing materials with optimized properties. nih.gov Several key structural factors have been identified that influence the NLO response:

Donor-Acceptor Architecture: Chalcones, which are donor-acceptor conjugated organic materials, exhibit outstanding NLO properties. plos.orgnih.gov The 9-nitroanthracene (B110200) moiety can act as a powerful electron-accepting group in such push-pull chromophores.

π-Conjugation Length: Extending the π-conjugated bridge in anthracene derivatives can enhance the NLO response. nih.gov For example, in a study of two anthracene derivatives, AN-1 and AN-2, with different π-bridge lengths, AN-2 with the longer bridge showed a superior reverse saturable absorption response. nih.gov The two-photon absorption coefficient for AN-2 was nearly 8 times greater than that of AN-1 at 600 nm. nih.gov

Molecular Planarity: A higher degree of molecular planarity facilitates charge transfer within the molecule, contributing to a stronger NLO response. nih.gov The enhanced NLO properties of the aforementioned AN-2 derivative were attributed in part to its better molecular planarity compared to AN-1. nih.gov However, twisted molecular structures can also be beneficial in consolidating the crystal structure through intermolecular interactions. plos.orgnih.gov

Influence of Substituents: The nature and position of substituents dramatically affect NLO properties. The electron-withdrawing nitro group in 9-Bromo-10-nitroanthracene makes the anthracene core highly electron-deficient, which is a key feature for NLO applications. Theoretical studies on 9,10-Diphenylanthracene (9,10-DPA) and its brominated derivative showed that halogenation influences the electronic and NLO characteristics, with the brominated version possessing a higher first-order hyperpolarizability. researchgate.net

Investigation of Quadratic and Cubic Hyperpolarizabilities in Nitro-Anthracenyl Complexes

Precursors for Organic Electronic and Optoelectronic Devices

This compound serves as a versatile precursor for the synthesis of materials used in organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OTFTs). smolecule.comrudn.ru The bromine atom provides a reactive handle for further functionalization, while the nitro group modulates the electronic properties of the anthracene core.

The synthesis of π-conjugated polymers is fundamental to the field of organic electronics. escholarship.org this compound is a valuable building block in this context primarily due to the reactivity of its bromine substituent. The C-Br bond at the 9-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the systematic construction of larger conjugated systems by linking the anthracene unit to other aromatic moieties. mdpi.com

For example, 9-bromoanthracene (B49045) derivatives are commonly used as starting materials in Suzuki cross-coupling reactions with boronic acids to create more complex, functionalized anthracenes. mdpi.comnih.gov This methodology enables the synthesis of polymers where the anthracene core is integrated into the main chain, leading to materials with tailored electronic and photophysical properties for specific device applications. nih.gov The electron-withdrawing nitro group enhances the electrophilicity at the 9-position, which can facilitate the oxidative addition step in palladium-catalyzed cycles.

The functional groups on the anthracene core profoundly influence the key performance characteristics of the resulting materials, including their luminescence and charge transport capabilities.

Luminescence: The substitution pattern on the anthracene ring dictates the material's photoluminescent properties. The strong electron-withdrawing nature of the nitro group in this compound significantly impacts its electronic structure and, consequently, its emission characteristics. smolecule.com Functionalization at the 9- and 10-positions has been shown to be an effective way to tune the material's properties. mdpi.com For instance, the synthesis of 9-bromo-10-naphthalen-2-yl-anthracene via a Suzuki coupling reaction yields a compound that emits blue and blue-violet light, with emission spectra that are sensitive to solvent polarity. nih.gov The bromine atom can also promote intersystem crossing from singlet to triplet excited states through the heavy-atom effect, which can be a critical factor in the design of phosphorescent OLED emitters. smolecule.com

Charge Transport: Efficient charge transport is essential for high-performance organic electronic devices. The electronic properties of anthracene derivatives, influenced by substituents, directly affect their ability to transport electrons and holes. The introduction of the electron-withdrawing nitro group makes this compound and its derivatives highly electron-deficient, a property that is advantageous for enhancing electron transport. Co-crystallization of anthracene with other molecules, like DTTCNQ, has been shown to create separate channels for electron and hole transport, demonstrating a pathway to tune charge transport properties in materials based on anthracene. rsc.org The solid-state packing and intermolecular distances, which are heavily influenced by the substituents at the 9,10-positions, are critical for charge transport in the crystalline state. mdpi.com

Role in the Synthesis of Conjugated Polymers and Oligomers for Electronic Applications

Building Blocks for Supramolecular Assemblies and Frameworks

This compound can serve as a programmable building block for the construction of ordered, non-covalently bonded supramolecular assemblies and frameworks. The functional groups attached to the anthracene core can direct the assembly process through specific intermolecular interactions.

The nitro group is capable of participating in strong hydrogen-bonding interactions, particularly with suitable hydrogen-bond donors. These interactions, along with π-π stacking interactions characteristic of the large, planar anthracene core, are primary driving forces for self-assembly. In related anthraquinone (B42736) systems, intermolecular O—H···O hydrogen bonds between carbonyl and nitro groups have been shown to stabilize layered structures in the solid state.

The bromine atom can also engage in halogen bonding, another type of non-covalent interaction that can be used to control crystal packing and the formation of supramolecular architectures. By strategically designing molecules that can interact through a combination of hydrogen bonding, halogen bonding, and π-stacking, it is possible to create complex and functional supramolecular materials. These materials, which can form porous frameworks, have potential applications in selective guest encapsulation and release, as demonstrated by frameworks assembled through charge-assisted hydrogen bonds in water. rsc.org The ability to controllably assemble and disassemble these frameworks, for example, in response to pH changes, opens up possibilities for creating dynamic and responsive materials. rsc.org

Development of Novel Chemosensors and Probes Utilizing Anthracene Photophysics

The anthracene framework is a cornerstone in the development of fluorescent chemosensors due to its excellent photoluminescence properties, high quantum yield, and chemical stability. researchgate.netrroij.com These characteristics make it an ideal signaling unit (fluorophore) that can be chemically modified to create highly sensitive and selective sensors for a variety of analytes. The core principle involves coupling the anthracene fluorophore to a receptor unit that can selectively interact with a target analyte. This interaction modulates the photophysical properties of the anthracene core, leading to a detectable change in its fluorescence, such as quenching ("turn-off") or enhancement ("turn-on").

The sensing mechanism in anthracene-based probes is primarily governed by photophysical processes such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). nih.gov

Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor (electron donor or acceptor) is linked to the anthracene fluorophore via a short, insulating spacer. In the "off" state, the fluorescence of anthracene is quenched because an electron transfer occurs between the receptor and the excited fluorophore. montclair.edursc.org Upon binding of the analyte to the receptor, the energy levels of the receptor's frontier orbitals are altered, which inhibits the PET process. This blockage restores the fluorescence of the anthracene unit, resulting in a "turn-on" signal. montclair.edursc.org

Intramolecular Charge Transfer (ICT): ICT-based sensors feature an electron-donating group and an electron-withdrawing group directly conjugated with the anthracene π-system. nih.gov Upon photoexcitation, an ICT state is formed, which is often characterized by a large dipole moment and a red-shifted, solvent-dependent emission. Analyte binding to the donor or acceptor site can disrupt the ICT process, leading to a significant shift in the emission wavelength (a ratiometric response) or a change in fluorescence intensity. nih.govrsc.org For instance, the interaction of an analyte can enhance or decrease the charge transfer, making the probe more or less emissive. researchgate.net

The strategic placement of substituents on the anthracene ring is crucial for tuning its photophysical properties and directing its sensing behavior. The electron-withdrawing and electron-donating nature of these groups, along with steric effects, can profoundly influence the PET and ICT processes. In the case of this compound, the bromo and nitro groups at the meso-positions (9 and 10) are expected to significantly modulate its electronic and photophysical characteristics.

The presence of a nitro group, particularly at the 9-position of the anthracene core, introduces unique photochemical pathways. Due to steric hindrance from adjacent peri-hydrogens, the nitro group is forced into an orientation nearly perpendicular to the aromatic ring system. nih.gov Upon absorption of light, this specific conformation facilitates a distinct photochemical reaction: the nitro group rearranges to a nitrite (B80452) intermediate, which can then decompose into a phenoxy radical and a nitric oxide radical. nih.gov This nitro-to-nitrite rearrangement is a key excited-state process that can be harnessed in sensing, as the transformation is highly dependent on the molecule's electronic environment, which can be altered by analyte interaction.

The bromine substituent also plays a critical role. As a halogen, it can exert a "heavy-atom effect," which promotes intersystem crossing from the excited singlet state to the triplet state. cdnsciencepub.com This can lead to fluorescence quenching. However, research has also shown that bromo-substitution can paradoxically enhance solid-state fluorescence. This occurs when the bulky bromine atoms disrupt the π-π stacking between anthracene molecules in the solid state, thereby preventing the formation of non-emissive excimers and preserving the fluorescence of individual molecules. acs.org

The combination of these principles is demonstrated in the wide array of anthracene derivatives developed for specific sensing tasks. Researchers have successfully designed probes for various ions and molecules by modifying the anthracene core with different receptor moieties.

Anthracene Derivative ClassAnalyte DetectedSensing MechanismResponse TypeDetection LimitSource
Anthracene-bisboronic acid esterWaterPETTurn-onTrace amounts rsc.org
Divinylpyridine-appended anthracenePicric Acid (PA)ICT / Electron TransferTurn-off (Quenching)ppb level nih.gov
Anthracene-dicyanovinyl probeCyanide (CN⁻)ICTTurn-on26 ppb rsc.org
Thiourea-functionalized anthraceneFluoride (F⁻), Acetate (AcO⁻)PETTurn-off (Quenching)Not specified rsc.org
Benzothiazole-functionalized anthraceneChromium (Cr³⁺), Iron (Fe³⁺)Not specifiedTurn-onNot specified nih.gov

These examples underscore the versatility of the anthracene platform. By rationally designing the receptor and understanding the underlying photophysics, it is possible to create highly selective and sensitive chemosensors for environmental monitoring, biological imaging, and industrial process control. The specific substitution pattern of this compound, featuring both a photochemically active nitro group and a sterically influential bromo-substituent, provides a rich foundation for the future development of novel functional probes.

Q & A

Q. What are the standard synthetic routes for preparing 9-Bromo-10-nitroanthracene, and what reaction conditions optimize yield?

  • Methodological Answer : A common approach involves functionalizing anthracene derivatives. For example, 9,10-dibromoanthracene (CAS 523-27-3) can undergo sequential substitution reactions. A nitro group may be introduced via nitration at the 10-position, followed by bromination at the 9-position. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids is effective for selective substitution, as demonstrated in the synthesis of 9-bromo-10-(4-methoxyphenyl)anthracene using Pd(PPh₃)₄ catalyst, degassed toluene/THF solvent, and reflux conditions (58% yield) . Ensure inert atmospheres (N₂) and column chromatography purification (4–32% DCM in hexane) for optimal purity .

Q. What key physical properties (e.g., melting point, solubility) are critical for handling this compound in laboratory settings?

  • Methodological Answer : Physical properties of structurally similar compounds (e.g., 9,10-dibromoanthracene) suggest a melting point range of 223–224°C and a boiling point of 427.1°C at 760 mmHg . The log Pow (octanol-water partition coefficient) of 5.673 indicates high hydrophobicity, necessitating organic solvents (e.g., DCM, THF) for dissolution . Solubility in water is negligible, requiring precautions to avoid precipitation during aqueous workups .

Q. What safety protocols are recommended for handling this compound, particularly regarding personal protective equipment (PPE)?

  • Methodological Answer : Use EN 166-compliant safety goggles with side shields and nitrile gloves meeting EN 374 standards . Engineering controls (e.g., fume hoods, local exhaust ventilation) are critical to minimize inhalation risks . Respiratory protection (N99/P2 masks) may be required if aerosolization occurs . Avoid environmental release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, GC-MS) when characterizing this compound derivatives?

  • Methodological Answer : Contradictions in NMR data may arise from impurities or solvent interactions. Purify compounds via column chromatography (e.g., 16% DCM in hexane) and compare spectra with authenticated standards (e.g., NIST reference data) . For GC-MS, use Kovats retention indices and nonpolar columns to verify retention times against databases . Cross-validate with alternative techniques like IR spectroscopy .

Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group at the 10-position enhances the electrophilicity of the 9-bromo site, facilitating oxidative addition with Pd(0) catalysts . Steric effects from the anthracene backbone may slow transmetallation; optimize ligand choice (e.g., PPh₃) and reaction temperature (reflux conditions) to improve turnover . Monitor reaction progress via TLC to prevent over-substitution.

Q. What strategies are effective in mitigating environmental release risks during large-scale reactions involving this compound?

  • Methodological Answer : Implement closed-system reactors and adsorbent materials (e.g., activated carbon) to capture waste . Follow REACH regulations (Annex XVII) for restricted substances and conduct ecotoxicity assessments (e.g., LC50 for aquatic organisms) . Neutralize halogenated byproducts via hydrolysis under controlled pH before disposal .

Q. How does the electron-withdrawing nitro group at the 10-position influence the electronic properties and subsequent reactivity of this compound?

  • Methodological Answer : The nitro group reduces electron density at the anthracene core, as evidenced by bathochromic shifts in UV-Vis spectra . This enhances susceptibility to nucleophilic aromatic substitution at the 9-bromo position. Density Functional Theory (DFT) calculations can quantify charge distribution, while cyclic voltammetry reveals redox potentials for applications in organic electronics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.